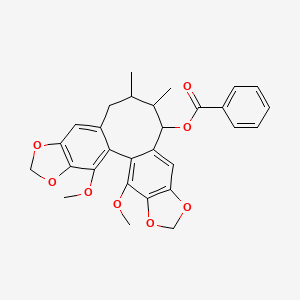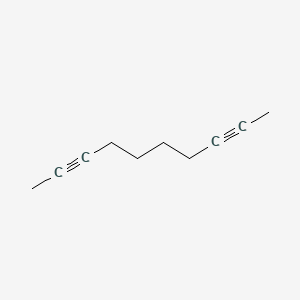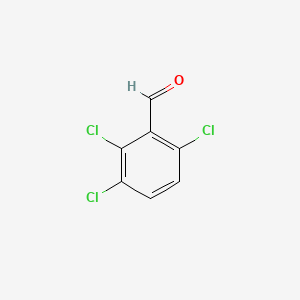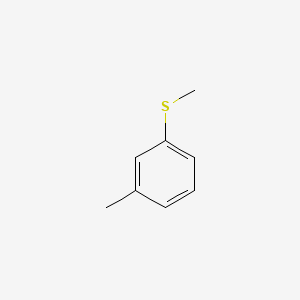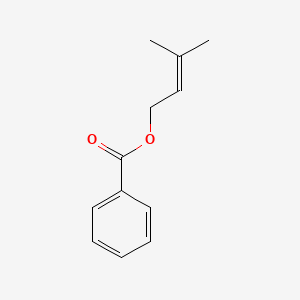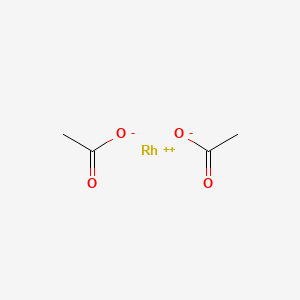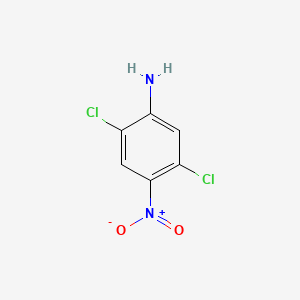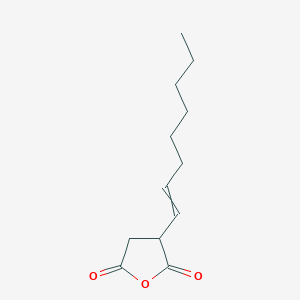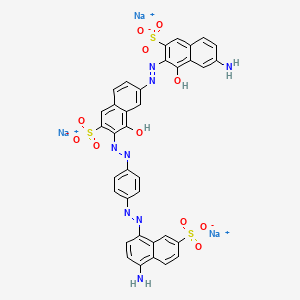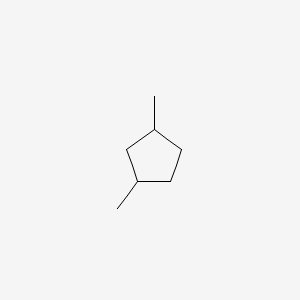
1,3-Dimethylcyclopentane
Descripción general
Descripción
1,3-Dimethylcyclopentane is a chemical compound with the molecular formula C7H14 . It has an average mass of 98.186 Da and a monoisotopic mass of 98.109550 Da .
Molecular Structure Analysis
The molecular structure of 1,3-Dimethylcyclopentane consists of a cyclopentane ring with two methyl groups attached at the 1 and 3 positions . The compound exists in two stereoisomers: cis-1,3-Dimethylcyclopentane and trans-1,3-Dimethylcyclopentane .Physical And Chemical Properties Analysis
1,3-Dimethylcyclopentane is a liquid at room temperature with a boiling point of approximately 364.33 K . Its melting point is around 132.6 K . The compound has a molecular weight of 98.1861 .Aplicaciones Científicas De Investigación
Synthetic Methodology and Molecular Pharmacology
- Synthesis of Neoprofen : 1,3-Dimethylcyclopentane derivatives, specifically 3,3-dimethylcyclopentanes (neopentylenes), play a significant role in synthetic pharmaceutical libraries. These compounds define a unique hydrophobic and rigid 3-D topology. An example is the synthesis of "neoprofen", a rigidified analogue of ibuprofen, which demonstrates the application of neopentylenes in altering the 3-D topology of pharmaceutical substances (Ramsubhag et al., 2016).
Chemical Reactions and Applications
- Borostannylation of Alkynes and Enynes : The hetero-bismetallating reagent 1,3-dimethyl-2-trimethylstannyl-2-bora-1,3-diazacyclopentane demonstrates the utility of 1,3-dimethylcyclopentane in synthetic chemistry. It is used in catalyzed vicinal syn-additions to alkynes and 1,3-enynes, forming stable boron pinacolates. These adducts have applications in tandem cross-coupling reactions and as dienes in Diels-Alder reactions (Singidi & RajanBabu, 2010).
Natural Product Synthesis
- Asymmetric Transfer Hydrogenation : 1,3-Dimethylcyclopentane derivatives are used in the enantioselective mono reduction of diketones. This process, utilizing ruthenium complexes, leads to the production of hydroxy ketones which are important building blocks for natural product synthesis (Metz et al., 2022).
Organoelectronics and Molecule Activation
- Cyclobutane and Cyclopentane Derivatives : Research on isolable congeners of cyclobutane-1,3-diyl, including cyclopentane-1,3-diyl derivatives, highlights their importance in the field of organoelectronics and the activation of small molecules (Ito, 2018).
Fuel Research
- High Energy-Density Hydrocarbon Fuels : The thermal stability and decomposition kinetics of 1,3-dimethyladamantane, a compound related to 1,3-dimethylcyclopentane, have been investigated for its potential as a high-energy-density hydrocarbon fuel (Qin et al., 2014).
Molecular Rods and Organometallics
- Molecular Rods with Bicyclopentane Cages : The construction of molecular rods combining o-carborane and bicyclo[1.1.1]pentane cages, where cycloaddition reactions are achieved next to the bicyclopentane cage, showcases another application in molecular design (Kaleta et al., 2015).
Catalysis and Chemical Reactions
- Palladium-Catalyzed Cycloisomerization : 1,3-Dimethylcyclopentane derivatives are involved in the cycloisomerization of functionalized 1,6-dienes, demonstrating their utility in synthetic catalysis (Kisanga & Widenhoefer, 2000).
Neutron Diffraction Studies
- Molten 1,3-Dimethylimidazolium Chloride : Neutron diffraction studies of 1,3-dimethylimidazolium chloride, a room temperature ionic liquid, highlight the importance of 1,3-dimethylcyclopentane in understanding the structural properties of ionic liquids (Hardacre et al., 2003).
Pharmaceutical Chemistry
- Cis-4,4-Dimethyl-2-Isopropenylcyclopentane Derivatives : The synthesis of certain cyclopentane derivatives for potential use towards the protoilludane skeleton in sesquiterpenes represents another area of pharmaceutical research (Mdachi, 2004).
Reductive Dimethylcyclopropanation
- Cobalt-Catalyzed Reactions : The cobalt-catalyzed reductive dimethylcyclopropanation of 1,3-dienes, utilizing a Me2CCL2/Zn reagent mixture, underscores the role of 1,3-dimethylcyclopentane in advanced synthetic methodologies (Werth & Uyeda, 2018).
Catalyst for Oxidation Reactions
- Sulfonated Schiff Base Dimethyltin(IV) Coordination Polymer : This polymer, which incorporates a dimethyltin(IV) compound, is used as a catalyst for Baeyer–Villiger oxidation of ketones under solvent-free conditions, indicating a potential application in green chemistry (Martins et al., 2016).
Safety And Hazards
1,3-Dimethylcyclopentane is an extremely flammable liquid and vapor. It may cause skin irritation and is suspected of damaging fertility or the unborn child. It may also cause drowsiness and dizziness . In case of accidental release, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Propiedades
IUPAC Name |
1,3-dimethylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-6-3-4-7(2)5-6/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZKFISIRYLAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871849 | |
| Record name | 1,3-Dimethylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [CHEMINFO] | |
| Record name | 1,3-Dimethylcyclopentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7911 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
Flash point < 21 °C | |
| Record name | 1,3-Dimethylcyclopentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7911 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,3-Dimethylcyclopentane | |
CAS RN |
2453-00-1 | |
| Record name | 1,3-Dimethylcyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2453-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethylcyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002453001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethylcyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



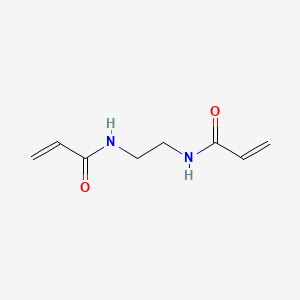
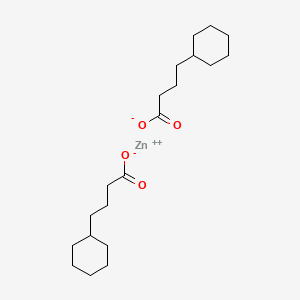
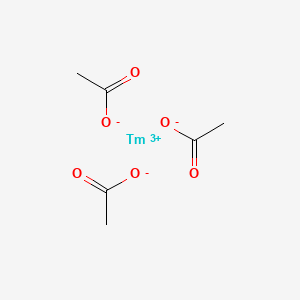
![Disodium 4-[2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl] 2-sulphonatosuccinate](/img/structure/B1582085.png)
